molecular formula C26H38N2O8S2 B11708950 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane

10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane

Cat. No.: B11708950
M. Wt: 570.7 g/mol
InChI Key: OFDIIQPNRBIGAN-UHFFFAOYSA-N
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Description

10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether and sulfonyl groups

Preparation Methods

The synthesis of 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane typically involves the reaction of 1,4,7,13-tetraoxa-10,16-diazacyclooctadecane with 4-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of the sulfonyl chloride groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of sulfonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can interact with biological molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

10,16-Bis(4-methylbenzenesulfonyl)-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane can be compared with other similar compounds, such as:

    1,4,7,10-Tetraoxa-13,16-diazacyclooctadecane: This compound lacks the sulfonyl groups and has different chemical properties and applications.

    4-Methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and has its own unique applications.

The uniqueness of this compound lies in its combination of ether and sulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C26H38N2O8S2

Molecular Weight

570.7 g/mol

IUPAC Name

10,16-bis-(4-methylphenyl)sulfonyl-1,4,7,13-tetraoxa-10,16-diazacyclooctadecane

InChI

InChI=1S/C26H38N2O8S2/c1-23-3-7-25(8-4-23)37(29,30)27-11-15-33-16-12-28(38(31,32)26-9-5-24(2)6-10-26)14-18-35-20-22-36-21-19-34-17-13-27/h3-10H,11-22H2,1-2H3

InChI Key

OFDIIQPNRBIGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOCCN(CCOCCOCCOCC2)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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